Cas no 2171703-65-2 (2-amino-3-(2-hydroxycyclohexyl)propanamide)

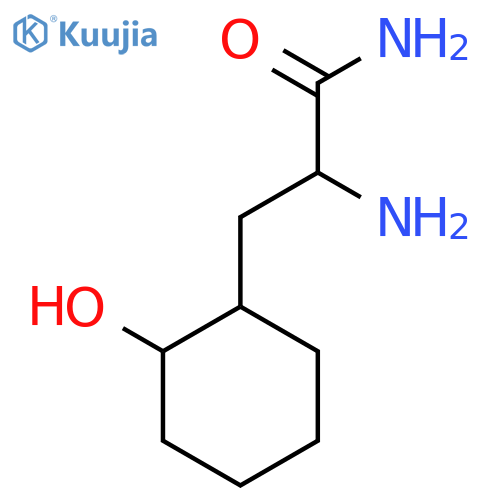

2171703-65-2 structure

商品名:2-amino-3-(2-hydroxycyclohexyl)propanamide

2-amino-3-(2-hydroxycyclohexyl)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(2-hydroxycyclohexyl)propanamide

- EN300-1297935

- 2171703-65-2

-

- インチ: 1S/C9H18N2O2/c10-7(9(11)13)5-6-3-1-2-4-8(6)12/h6-8,12H,1-5,10H2,(H2,11,13)

- InChIKey: PAALGFGWBGHKJM-UHFFFAOYSA-N

- ほほえんだ: OC1CCCCC1CC(C(N)=O)N

計算された属性

- せいみつぶんしりょう: 186.136827821g/mol

- どういたいしつりょう: 186.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

2-amino-3-(2-hydroxycyclohexyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297935-5.0g |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 5g |

$4102.0 | 2023-05-24 | ||

| Enamine | EN300-1297935-0.1g |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 0.1g |

$1244.0 | 2023-05-24 | ||

| Enamine | EN300-1297935-0.25g |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 0.25g |

$1300.0 | 2023-05-24 | ||

| Enamine | EN300-1297935-1.0g |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 1g |

$1414.0 | 2023-05-24 | ||

| Enamine | EN300-1297935-2500mg |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 2500mg |

$2211.0 | 2023-09-30 | ||

| Enamine | EN300-1297935-100mg |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 100mg |

$993.0 | 2023-09-30 | ||

| Enamine | EN300-1297935-1000mg |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 1000mg |

$1129.0 | 2023-09-30 | ||

| Enamine | EN300-1297935-0.5g |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 0.5g |

$1357.0 | 2023-05-24 | ||

| Enamine | EN300-1297935-10.0g |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 10g |

$6082.0 | 2023-05-24 | ||

| Enamine | EN300-1297935-2.5g |

2-amino-3-(2-hydroxycyclohexyl)propanamide |

2171703-65-2 | 2.5g |

$2771.0 | 2023-05-24 |

2-amino-3-(2-hydroxycyclohexyl)propanamide 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

2171703-65-2 (2-amino-3-(2-hydroxycyclohexyl)propanamide) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬